Magnesium ATP

概要

説明

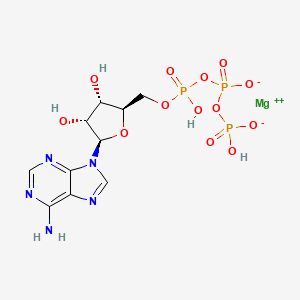

Magnesium adenosine triphosphate, commonly referred to as magnesium ATP, is a complex formed by the binding of magnesium ions to adenosine triphosphate. Adenosine triphosphate is the primary energy carrier in cells, and its biological activity is dependent on its interaction with magnesium ions. This complex plays a crucial role in various cellular processes, including energy transfer, enzyme activation, and nucleic acid synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium ATP can be synthesized by combining adenosine triphosphate with magnesium salts in an aqueous solution. The reaction typically involves the use of magnesium chloride or magnesium sulfate as the magnesium source. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The final product is often purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions: Magnesium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. The hydrolysis of this compound releases energy, which is utilized in cellular processes. Phosphorylation reactions involve the transfer of phosphate groups to other molecules, a key step in many metabolic pathways.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by enzymes such as ATPases.

Phosphorylation: Kinases are the enzymes that facilitate the transfer of phosphate groups, often requiring specific substrates and cofactors.

Complexation: Magnesium ions are essential for stabilizing the structure of ATP and facilitating its interactions with other molecules.

Major Products:

Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.

Phosphorylation: Phosphorylated substrates, which are intermediates in various metabolic pathways

科学的研究の応用

Magnesium ATP is extensively studied for its role in numerous biological and chemical processes. Some of its key applications include:

Biochemistry: this compound is crucial for enzyme activation, particularly those involved in energy metabolism and nucleic acid synthesis.

Cell Biology: It plays a vital role in cellular energy transfer, muscle contraction, and signal transduction.

Medicine: this compound is used in research related to muscle physiology, cardiovascular health, and neurological functions.

Industry: It is utilized in the production of pharmaceuticals and as a reagent in various biochemical assays

作用機序

Magnesium ATP exerts its effects by stabilizing the structure of adenosine triphosphate and facilitating its interactions with enzymes and other molecules. The magnesium ion binds to the phosphate groups of ATP, enhancing its ability to participate in biochemical reactions. This interaction is essential for the proper functioning of ATP-dependent enzymes, which are involved in processes such as phosphorylation, energy transfer, and signal transduction .

類似化合物との比較

Adenosine Diphosphate (ADP): A product of ATP hydrolysis, involved in energy transfer.

Adenosine Monophosphate (AMP): Another product of ATP hydrolysis, plays a role in cellular signaling.

Guanosine Triphosphate (GTP): Similar to ATP, but with guanine as the nitrogenous base, involved in protein synthesis and signal transduction.

Uniqueness of Magnesium ATP: this compound is unique due to its essential role in stabilizing the structure of ATP and enhancing its biological activity. The presence of magnesium ions is critical for the proper functioning of ATP-dependent enzymes, making this compound indispensable for cellular energy metabolism and various biochemical processes .

特性

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMIKHPGKEVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16MgN5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585077 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine--magnesium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74804-12-9 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine--magnesium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Magnesium ATP often acts as a cofactor for enzymes, particularly kinases and ATPases. For example, it binds to the nucleotide-binding domain of the eukaryotic cytoplasmic chaperonin, inducing conformational changes in the putative substrate-binding domains. [] Similarly, in the case of Escherichia coli F1-ATPase, magnesium is crucial for cooperative binding of ATP to catalytic sites, facilitating ATPase activity. [] The binding of this compound to these enzymes generally triggers their catalytic activity, driving various cellular processes such as muscle contraction, ion transport, and protein folding. [, , ]

A: Yes, research indicates that this compound can have regulatory roles. For instance, changes in cytosolic magnesium levels, which can affect the availability of this compound, can regulate the activity of the plasma membrane H+-ATPase in maize. [] Additionally, in a patient with hyperactive pyruvate kinase, this compound was found to partially take over the regulatory role of 2,3-diphosphoglycerate in oxygen transport. []

A: Studies suggest that this compound plays a role in regulating anion permeability across membranes. In isolated adrenergic secretory vesicles, this compound activates the uptake of chloride and thiocyanate anions. [] This uptake may contribute to osmotic imbalance and subsequent release of vesicle contents. Additionally, the exclusion of magnesium ions during the preparation of erythrocyte ghosts or their extraction from intact red blood cells reduces susceptibility to invasion by Plasmodium falciparum merozoites. This suggests a role of intracellular magnesium, likely complexed with ATP, in maintaining membrane properties crucial for parasite invasion. [, ]

A: Yes, several studies have utilized spectroscopic techniques to investigate this compound. For instance, 31P nuclear magnetic resonance (NMR) spectroscopy has been employed to study the interaction between cocaine hydrochloride and this compound. [, ] This technique allowed researchers to observe changes in the NMR spectra caused by the formation of a complex between cocaine and this compound, providing insights into the mechanism of cocaine's effects on magnesium homeostasis in the brain.

A: The stability and function of this compound can be affected by various factors. For instance, in studies involving resealed erythrocyte ghosts, it was observed that the presence of this compound during the preparation process is crucial for maintaining high intraerythrocytic ATP content and susceptibility to parasite infection. [] This highlights the importance of optimizing this compound handling and storage conditions to preserve its functionality in experimental settings.

A: this compound-dependent enzymes, such as kinases and ATPases, are involved in a wide range of cellular processes. For instance, the enzyme tryptophanyl-tRNA synthetase from Bacillus subtilis, which catalyzes the attachment of tryptophan to its cognate tRNA molecule during protein synthesis, requires this compound for its activity. [] This enzyme has been overexpressed and crystallized in the presence of this compound, facilitating structural studies to understand its catalytic mechanism at a molecular level.

A: Yes, for example, the study on the molybdoenzyme respiratory nitrate reductase from a chlB mutant of Escherichia coli demonstrated the involvement of a low-molecular-weight substance, potentially formed with the participation of this compound, in activating this enzyme. [] This finding sheds light on the complex activation mechanism of nitrate reductase, an enzyme crucial for nitrogen assimilation in bacteria.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。